molecular formula C30H29N7O3 B11417538 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

Cat. No.: B11417538
M. Wt: 535.6 g/mol
InChI Key: JTJXCQHGUSAJDZ-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common techniques include:

    Condensation Reactions: Combining smaller molecules to form the larger compound.

    Catalytic Hydrogenation: Adding hydrogen atoms to unsaturated bonds.

    Aromatic Substitution: Introducing substituents into an aromatic ring.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Adding oxygen or removing hydrogen.

    Reduction: Adding hydrogen or removing oxygen.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, the compound may be used as a building block for synthesizing more complex molecules or as a reagent in various reactions.

Biology

In biological research, it may serve as a probe to study molecular interactions or as a potential therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential use as a drug or diagnostic tool.

Industry

In industry, it may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. These interactions may trigger a cascade of biochemical events, leading to the desired effect. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide: may be compared with other complex organic compounds with similar structural motifs.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting chemical properties

Properties

Molecular Formula

C30H29N7O3

Molecular Weight

535.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

InChI

InChI=1S/C30H29N7O3/c1-39-24-16-15-20(19-25(24)40-2)17-18-31-27(38)14-8-13-26-33-34-30-36(26)23-12-7-6-11-22(23)29-32-28(35-37(29)30)21-9-4-3-5-10-21/h3-7,9-12,15-16,19H,8,13-14,17-18H2,1-2H3,(H,31,38)

InChI Key

JTJXCQHGUSAJDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6)OC

Origin of Product

United States

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